2-Trifluoromethylpiperidine sulfonyl chloride
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Overview
Description
2-Trifluoromethylpiperidine sulfonyl chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The trifluoromethyl group attached to the piperidine ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-trifluoromethylpiperidine with sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of 2-Trifluoromethylpiperidine sulfonyl chloride often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethylpiperidine sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Azides: Formed by the reaction with sodium azide.
Scientific Research Applications
2-Trifluoromethylpiperidine sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Trifluoromethylpiperidine sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The trifluoromethyl group enhances the compound’s reactivity by increasing its electron-withdrawing properties, making it more susceptible to nucleophilic attack . This property is exploited in various chemical syntheses to introduce the trifluoromethyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylpiperidine: Lacks the sulfonyl chloride group but shares the trifluoromethyl-piperidine core.
Trifluoromethanesulfonyl Chloride: Contains the trifluoromethyl and sulfonyl chloride groups but lacks the piperidine ring.
Piperidine Sulfonyl Chloride: Contains the piperidine and sulfonyl chloride groups but lacks the trifluoromethyl group.
Uniqueness
2-Trifluoromethylpiperidine sulfonyl chloride is unique due to the combination of the trifluoromethyl group, piperidine ring, and sulfonyl chloride group. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-(trifluoromethyl)piperidine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-4-2-1-3-5(11)6(8,9)10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYSBNILYUIIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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